

# Apatorsen in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis

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## Compound of Interest

Compound Name: Apatorsen

Cat. No.: B10776375

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**Apatorsen** (OGX-427), an antisense oligonucleotide targeting heat shock protein 27 (Hsp27), has been investigated as a potential therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). Clinical trial data from a randomized phase 2 study provides insights into its efficacy and safety when compared to prednisone alone. While the addition of **apatorsen** to prednisone did not significantly improve the rate of disease progression at 12 weeks, it demonstrated a notable increase in prostate-specific antigen (PSA) decline, suggesting a biological activity that warrants further investigation.

## Efficacy in mCRPC

A key randomized phase 2 clinical trial (NCT01120470) evaluated the efficacy of **apatorsen** in combination with prednisone versus prednisone alone in patients with mCRPC. The primary endpoint was the proportion of patients without disease progression at 12 weeks. The results showed no statistically significant difference between the two arms for this primary endpoint.<sup>[1]</sup> However, secondary endpoints revealed a statistically significant improvement in PSA response for patients receiving **apatorsen**.

## Key Efficacy Data

Endpoint	Apatorsen + Prednisone (n=36)	Prednisone Alone (n=38)	P-value
No Disease Progression at 12 weeks	50% (95% CI: 32.9%, 67.1%)	42% (95% CI: 26.3%, 59.2%)	0.33 <sup>[1]</sup>
≥50% PSA Decline	47%	24%	0.04 <sup>[1]</sup>
Median Duration of PSA Response	24.1 weeks (95% CI: 12.0, 52)	14.0 weeks (95% CI: 4.0, 44.4)	-

## Safety and Tolerability

**Apatorsen's** safety profile has been evaluated in several clinical trials. The most frequently reported adverse events are infusion-related reactions. Grade 1-2 toxicities are common, while higher-grade events are less frequent.

## Adverse Events of Note

Infusion reactions were the most common adverse event associated with **apatorsen**, occurring in 77% of treated patients in the phase 2 mCRPC trial.<sup>[1]</sup> A phase 1 dose-escalation study reported that most treatment-related adverse events were grade 1-2 and included chills, pruritus, flushing, prolonged activated partial thromboplastin time (aPTT), lymphopenia, and anemia.<sup>[2]</sup>

In the PACIFIC trial, a randomized phase 2 study of **apatorsen** with abiraterone, grade 3/4 adverse events considered related to **apatorsen** included dyspnea (14%), fatigue (14%), increased ALT (9%), increased AST (9%), and thrombocytopenia (9%).<sup>[3]</sup>

## Experimental Protocols

### Randomized Phase 2 Trial (NCT01120470)

This study enrolled patients with mCRPC who were randomized on a 1:1 basis to one of two treatment arms:<sup>[1]</sup>

- **Apatorsen + Prednisone Arm:** Patients received intravenous **apatorsen** with three loading doses of 600 mg within the first 5-9 days, followed by weekly 1000 mg doses. This was

administered alongside oral prednisone at a dose of 5 mg twice daily.[1]

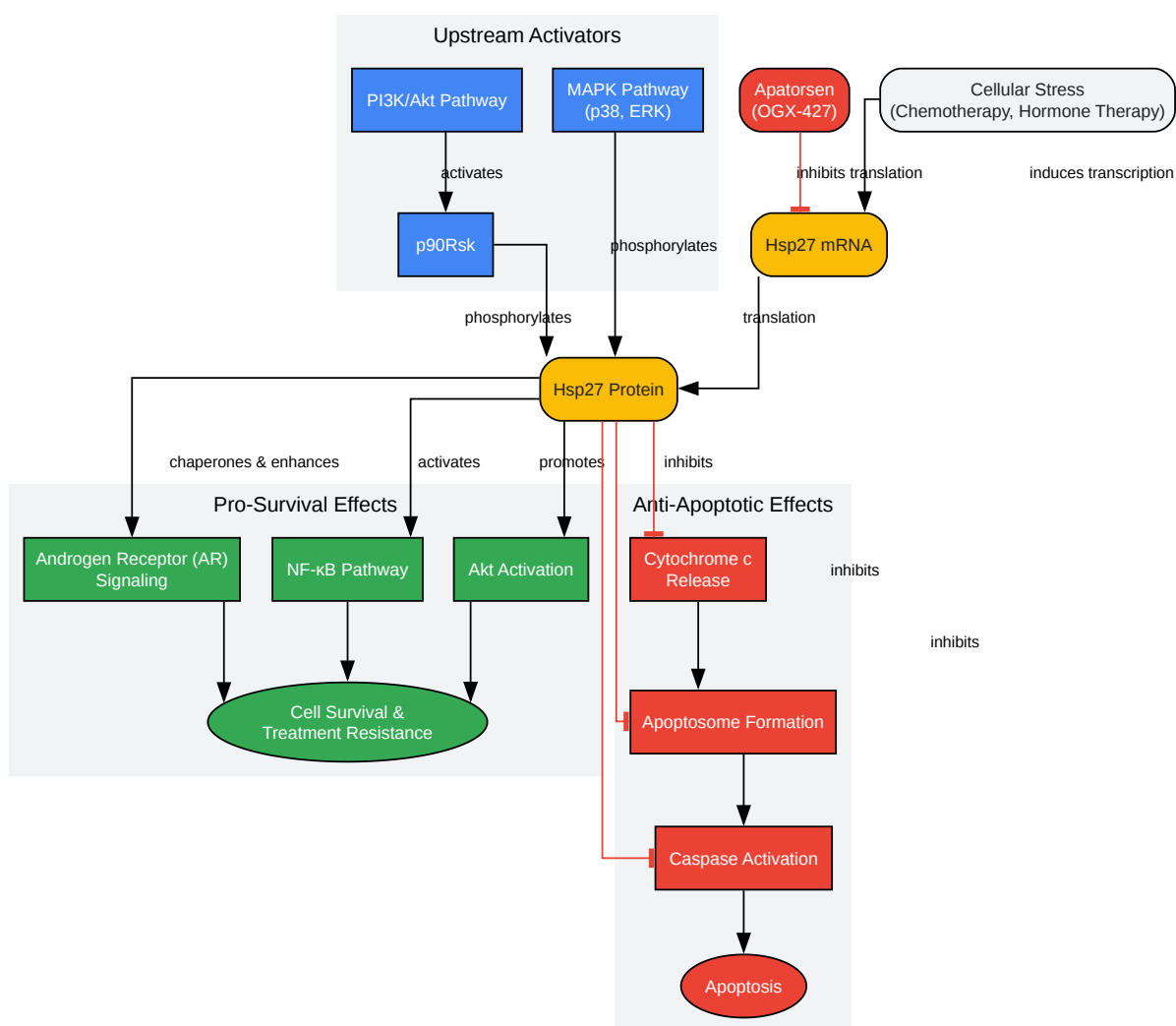
- Prednisone Alone Arm: Patients received oral prednisone at a dose of 5 mg twice daily.[1]

Patients in the prednisone alone arm were permitted to cross over to the **apatorsen** arm upon radiographic disease progression.[1]

## Mechanism of Action and Signaling Pathway

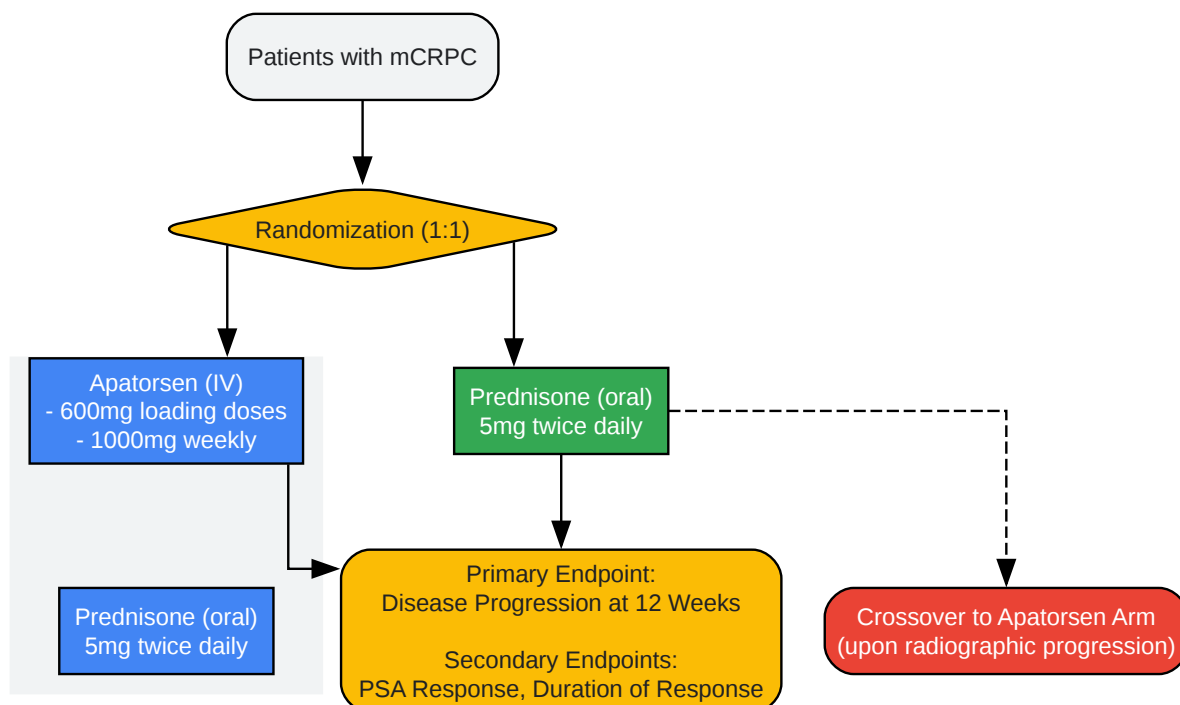
**Apatorsen** is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][4] Hsp27 is a chaperone protein that is overexpressed in various cancers, including prostate cancer, particularly in the castrate-resistant state.[5] It plays a crucial role in cell survival and resistance to therapy by interfering with apoptotic pathways and promoting pro-survival signaling.

By inhibiting Hsp27, **apatorsen** aims to restore the natural process of apoptosis in cancer cells, thereby slowing tumor growth and potentially enhancing the efficacy of other anticancer treatments.



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Caption: Hsp27 signaling pathway in prostate cancer.



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Caption: Randomized Phase 2 Trial Workflow.

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## References

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